molecular formula C10H13N3 B1415979 5-(Hydrazinylmethyl)-1-methyl-1H-indole CAS No. 2228789-10-2

5-(Hydrazinylmethyl)-1-methyl-1H-indole

Cat. No.: B1415979
CAS No.: 2228789-10-2
M. Wt: 175.23 g/mol
InChI Key: GVFLJPUKLVCIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydrazinylmethyl)-1-methyl-1H-indole is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV and Anti-Tubercular Activity

A study by Banerjee et al. (2011) demonstrated that derivatives of 1H-indole, specifically a compound named B21, showed promising activity against the replication of HIV-1 cells. Additionally, it proved effective in inhibiting the growth of both log phase and starved cultures of Mycobacterium tuberculosis (MTB) (Banerjee et al., 2011).

Pharmacological Activities

Indoles, including 1H-indole derivatives, are noted for their wide range of applications in medicine, synthetic chemistry, and industrial chemistry. Basavarajaiah and Mruthyunjayaswamya (2021) explored this aspect, highlighting the significance of these compounds in various pharmacological activities (Basavarajaiah & Mruthyunjayaswamya, 2021).

Synthesis of Fused Heterocyclic Derivatives

Younes, Abbas, and Metwally (2010) utilized 5-Ethyl-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole II for synthesizing various heterocyclic derivatives, showcasing the potential of such compounds in creating diverse chemical structures (Younes, Abbas, & Metwally, 2010).

Cytotoxicity and Antioxidant Potential

Grozav et al. (2017) evaluated the cytotoxicity of newly synthesized thiazole derivatives of 1H-indole on carcinoma cell lines, revealing significant cytotoxic activity. They also assessed the antioxidant potential of these compounds, which showed remarkable activity (Grozav et al., 2017).

Antiproliferative and Optical Activities

Tan, Zhang, Sun, and Zhou (2019) synthesized novel Schiff bases derived from indole and biphenyl, studying their antiproliferative capabilities against cancer cell lines and normal cell lines. They also evaluated their optical activities (Tan, Zhang, Sun, & Zhou, 2019).

Properties

IUPAC Name

(1-methylindol-5-yl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13-5-4-9-6-8(7-12-11)2-3-10(9)13/h2-6,12H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFLJPUKLVCIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.